molecular formula C19H16N6OS B294669 1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No.: B294669
M. Wt: 376.4 g/mol
InChI Key: ZZVRSRIAMYJCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of various disease processes.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease. It has also been shown to have antioxidant and analgesic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole. These include further studies into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, there is a need for clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential applications and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form 4-ethoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloromethyl-1H-benzimidazole to form the final compound.

Scientific Research Applications

1-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, bacterial and fungal infections, and Alzheimer's disease. It has also been studied for its anti-inflammatory, antioxidant, and analgesic properties.

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6OS/c1-2-26-14-9-7-13(8-10-14)18-23-25-17(21-22-19(25)27-18)11-24-12-20-15-5-3-4-6-16(15)24/h3-10,12H,2,11H2,1H3

InChI Key

ZZVRSRIAMYJCBB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4C=NC5=CC=CC=C54

Origin of Product

United States

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